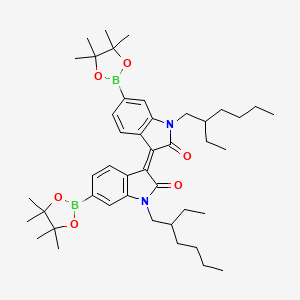

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

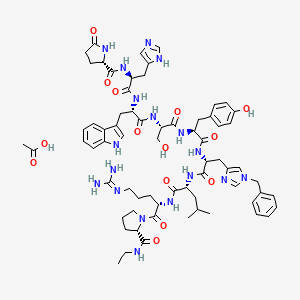

“N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo” is a chemical compound with the CAS Number: 1821433-54-8 . It has a molecular weight of 738.62 . The compound appears as a red to dark red to brown powder or crystal .

Physical and Chemical Properties The compound is solid at 20°C . It should be stored under inert gas and it is sensitive to moisture . The melting point of the compound is between 160.0 to 164.0 °C . The elemental analysis shows that the nitrogen content is between 3.60 to 4.00% .

Aplicaciones Científicas De Investigación

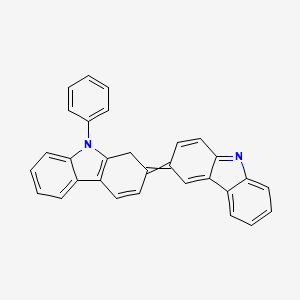

Electrochromic Materials and Organic Electronics

Isoindigo derivatives serve as excellent electron-accepting units in the development of electroactive conjugated polymers. These materials exhibit remarkable optoelectronic properties, making them suitable for organic photovoltaics and organic field-effect transistors. Notably, they show potential in polymeric electrochromics, demonstrating outstanding performances, especially in the near-infrared (NIR) region. These performances include high coloration efficiency, fast switching times, high optical contrast, and excellent redox stability, positioning isoindigo-based polymers as promising candidates for indoor electrochromic products and flexible NIR displays (Gu et al., 2018).

Photopolymerization and Dental Applications

In the realm of dental materials, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) synthesis demonstrates the utility of isoindigo derivatives in photopolymerization processes. This synthesis aims to replace conventional components in dental resin mixtures, offering comparable conversion rates, glass transition temperatures, moduli, water sorption, and solubility within ISO 9000 standards. Such advancements suggest that isoindigo derivatives can enhance the performance and safety of photocuring dental resins (Nie & Bowman, 2002).

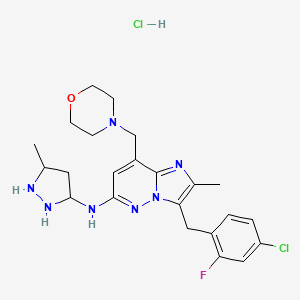

Photovoltaic Applications

Isoindigo-based conjugated polymers have been synthesized for photovoltaic applications, showcasing broad absorption bands and low bandgap energies. These properties enable efficient light harvesting, essential for solar energy conversion. Polymers such as poly{(N-octyl)-carbazole-2,7-diyl-alt-[N,N′-(2-ethylhexyl)-isoindigo]-6′,6′′-diyl} exhibit good solubility, film-forming abilities, and promising preliminary device performances, underscoring the role of isoindigo derivatives in advancing renewable energy technologies (Liu et al., 2011).

Biobased Polyesters and Biodegradable Materials

Isoindigo derivatives are also explored in the synthesis of biobased polyesters, with enzymatic polymerization processes utilizing renewable resources. Such research contributes to the development of sustainable materials with potential applications in packaging, agriculture, and medical devices. The successful synthesis of novel biobased furan polyesters, characterized by moderate molecular weights and good physical properties, highlights the versatility and environmental benefits of incorporating isoindigo derivatives into polymer design (Jiang et al., 2014).

Memory Device Fabrication

Isoindigo derivatives have also been investigated for their potential in memory device fabrication. By altering the molecular planarity through single atom substitution in the benzoheterocycle, researchers have achieved different memory behaviors (DRAM/SRAM) in devices. This innovative approach to molecular design opens new pathways for the development of advanced memory storage solutions, demonstrating the critical role of isoindigo derivatives in electronics and information technology (Hu et al., 2015).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with a variety of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and metabolic flux .

Molecular Mechanism

At the molecular level, N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the transcriptional landscape of cells, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular resilience to stress. At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels . This compound has been shown to affect pathways related to energy production, lipid metabolism, and oxidative stress responses .

Transport and Distribution

Within cells and tissues, N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Propiedades

IUPAC Name |

(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAQPUYIWIYPF-DTTHWBISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64B2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[3.2.0]hept[3]ene-6,2'-[1,3]dioxolane]](/img/structure/B1496801.png)

![4-Thiazolidinone, 5,5'-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B1496808.png)

![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496820.png)

palladium(II)](/img/structure/B1496829.png)